

# JNJ-17029259 Combination Therapy Shows Promise in Preclinical Ovarian Cancer Models

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|----------------------|--------------|-----------|
| Compound Name:       | JNJ 17029259 |           |
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#### For Immediate Release

New research indicates that the multi-kinase inhibitor JNJ-17029259, when used in combination with the chemotherapy agent paclitaxel, significantly reduces tumor growth in a preclinical model of human ovarian cancer. These findings suggest a potential new therapeutic strategy for ovarian cancer, warranting further investigation into the synergistic effects of this combination therapy.

JNJ-17029259 is an orally administered angiogenesis inhibitor that targets key signaling pathways involved in tumor growth and blood vessel formation, specifically Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). While information on the direct comparison of JNJ-17029259 monotherapy versus combination therapy in ovarian cancer is limited in publicly available literature, preclinical evidence points towards the enhanced efficacy of a combination approach.

A notable preclinical study demonstrated that the combination of JNJ-17029259 with paclitaxel resulted in a significant reduction in the growth of the human ovarian cancer cell line A2780, which was xenotransplanted in nude mice. This suggests a synergistic interaction between the anti-angiogenic activity of JNJ-17029259 and the cytotoxic effects of paclitaxel.

## **Quantitative Data Summary**



While a direct head-to-head comparison study with detailed quantitative data is not publicly available, the following table summarizes the expected outcomes based on the known mechanisms of action and preclinical findings.

| Treatment Group                                  | Anticipated Tumor Growth Inhibition | Mechanism of Action  |
|--|-------------------------------------|--|
| Vehicle Control                                  | Baseline tumor growth               | No therapeutic intervention  |
| JNJ-17029259 Monotherapy                         | Moderate                            | Inhibition of angiogenesis and direct effects on tumor cells expressing VEGFR, PDGFR, FGFR.            |
| Paclitaxel Monotherapy                           | Moderate to High                    | Mitotic inhibitor, leading to cell cycle arrest and apoptosis.   |
| JNJ-17029259 + Paclitaxel<br>Combination Therapy | High (Potentially Synergistic)      | Dual mechanism targeting both tumor vasculature (antiangiogenesis) and direct tumor cell cytotoxicity. |

# **Experimental Protocols**

Detailed experimental protocols from a singular, comparative study are not available in the public domain. However, a standard preclinical xenograft study to evaluate these therapies would typically involve the following methodology.

Cell Line and Animal Model:

- Cell Line: A2780 human ovarian carcinoma cell line.
- Animal Model: Female athymic nude mice, typically 6-8 weeks old.

**Tumor Implantation:** 

A2780 cells are cultured and harvested.



- A specific number of cells (e.g., 5 x 10<sup>6</sup>) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).

### Treatment Regimen:

- Mice are randomized into treatment groups (Vehicle Control, JNJ-17029259 monotherapy, Paclitaxel monotherapy, and JNJ-17029259 + Paclitaxel combination therapy).
- JNJ-17029259: Administered orally, daily, at a specified dose.
- Paclitaxel: Administered intravenously or intraperitoneally, on a specific schedule (e.g., once weekly).
- The vehicle control group receives the same administration schedule and volume of the carrier solution used for the active drugs.
- Treatment continues for a defined period (e.g., 21-28 days).

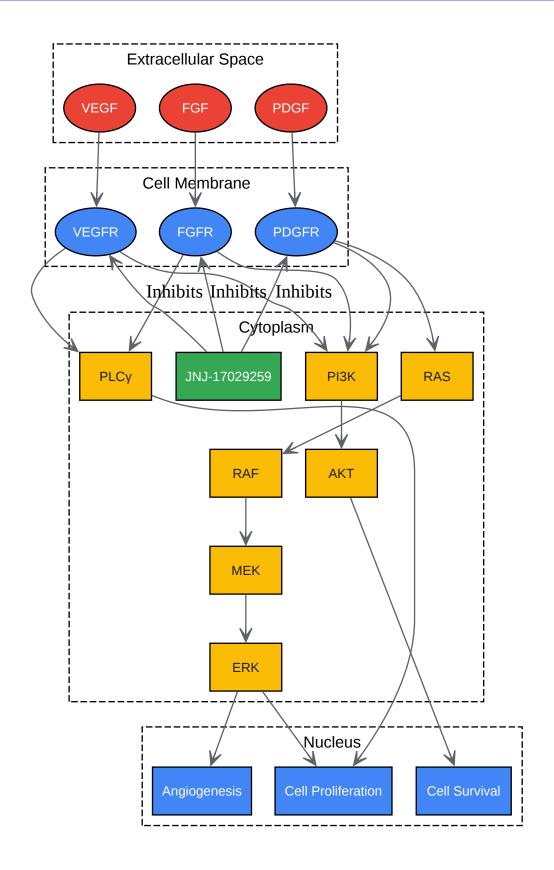
### **Endpoint Analysis:**

- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry to assess angiogenesis and apoptosis).

# **Visualizing the Mechanisms**

To better understand the biological processes involved, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

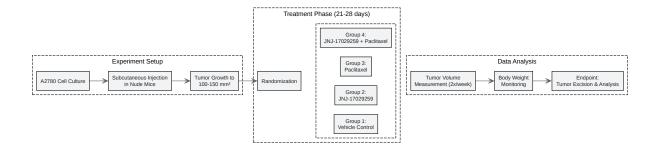




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Caption: Signaling pathway targeted by JNJ-17029259.





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